Montelukast methylstyrene

Description

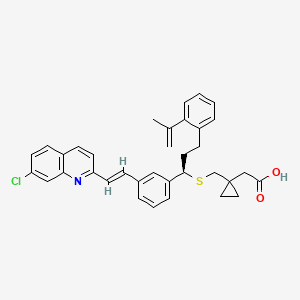

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGQICNFACCGPR-LDXVMNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238751 | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918972-54-0 | |

| Record name | Montelukast methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTELUKAST METHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Mechanisms of Montelukast Methylstyrene

Elucidation of Synthetic Routes for Montelukast (B128269) Methylstyrene (for Reference Standard Preparation)

The preparation of pure analytical reference standards is crucial for the accurate quantification of impurities in drug substances. The laboratory synthesis of Montelukast methylstyrene is designed to produce this specific compound in a controlled manner, typically starting from Montelukast itself or a late-stage synthetic precursor. asianpubs.orggoogle.com

Specific Chemical Transformations Employed in its Laboratory Synthesis

The primary chemical transformation for the deliberate synthesis of this compound is the dehydration of the tertiary alcohol group present in the Montelukast molecule. researchgate.netrroij.com This elimination reaction converts the 2-(1-hydroxy-1-methylethyl)phenyl moiety into a 2-(1-methylethenyl)phenyl group, also known as an isopropenylphenyl or methylstyrene group. google.com

This transformation is typically achieved under acidic conditions. One documented laboratory method involves treating a precursor, the dicyclohexylamine (B1670486) salt of the styrene (B11656) thioether, with 80% aqueous sulfuric acid at low temperatures (0-10 °C). asianpubs.org The strong acid protonates the tertiary hydroxyl group, converting it into a good leaving group (water), which is subsequently eliminated to form a stable carbocation. A final deprotonation step yields the alkene, resulting in the this compound compound. rroij.com

Role of Precursors and By-product Pathways in Montelukast Synthesis

For the specific purpose of preparing a reference standard, the most direct precursor is Montelukast acid. The synthesis pathway is a direct conversion, as detailed above. However, in the broader context of Montelukast manufacturing, this compound arises as a by-product.

The key precursor to this impurity within the industrial synthesis is Montelukast itself or any late-stage intermediate that contains the tertiary alcohol. The by-product pathway is the undesired dehydration reaction occurring concurrently with desired transformations or during purification steps. globalresearchonline.netgoogle.com For instance, the conversion of a Montelukast salt (like the dicyclohexylamine salt) back to the free acid form often requires treatment with an acid, creating conditions ripe for dehydration. google.comgoogleapis.com This makes the acidification step a critical point where impurity formation must be minimized. google.com

Mechanistic Investigations of Formation Pathways in Industrial Montelukast Manufacturing

In an industrial setting, the formation of this compound is an undesired event that compromises the purity of the final product. google.com Its presence stems from the inherent chemical instability of the Montelukast molecule, particularly the tertiary alcohol, under certain process conditions. researchgate.netgoogle.com

Reaction Conditions Favoring this compound Formation

The formation of this compound is primarily favored by acidic conditions and potentially elevated temperatures. rroij.comresearchgate.net These conditions are common in several stages of pharmaceutical manufacturing, including:

Acidic Work-up: During the synthesis, quenching reactions or phase separations often involve the use of acids. To isolate Montelukast as a free acid from its salt forms (e.g., dicyclohexylamine or sodium salt), acidification is necessary. rroij.comrsc.org This step can inadvertently trigger the dehydration of the tertiary alcohol.

Purification: Crystallization of crude Montelukast acid is a common purification method. researchgate.net The solvents and temperature conditions used during this process, if not carefully controlled, can promote the elimination reaction.

Hydrolysis: In synthetic routes that produce a methyl ester of Montelukast, the final step involves hydrolysis to the carboxylic acid. googleapis.com This is typically done under basic conditions, but the subsequent neutralization or acidification to isolate the free acid reintroduces the risk of dehydration.

The table below summarizes conditions known to promote the formation of this impurity.

| Process Stage | Condition | Rationale |

| Salt to Acid Conversion | Addition of Acid (e.g., Acetic Acid) | Protonation of the tertiary alcohol creates a good leaving group (H₂O), initiating the elimination reaction. rroij.comgoogle.com |

| Purification | Elevated Temperatures | Provides the necessary activation energy for the dehydration reaction to occur, especially under acidic pH. |

| Extended Reaction Times | Prolonged exposure to acidic media | Increases the probability of the side reaction occurring, leading to higher levels of the impurity. google.com |

Side Reactions and Undesired Transformations Leading to its Presence

The principal side reaction is the E1 (Elimination, unimolecular) dehydration of the tertiary alcohol on the side chain of Montelukast. The mechanism proceeds as follows:

Protonation: The lone pair of electrons on the oxygen atom of the tertiary alcohol attacks a proton (H⁺) from an acidic medium. This forms a protonated alcohol (an oxonium ion).

Formation of Carbocation: The carbon-oxygen bond in the oxonium ion breaks, and the water molecule departs as a good leaving group. This results in the formation of a relatively stable tertiary carbocation.

Deprotonation: A weak base (such as water or the conjugate base of the acid used) removes a proton from a methyl group adjacent to the positively charged carbon. The electrons from the carbon-hydrogen bond move to form a new pi bond (C=C double bond), resulting in the formation of the methylstyrene moiety.

This transformation is considered a significant undesired pathway in Montelukast manufacturing because the resulting impurity has a structure very similar to the parent drug, which can make its removal difficult and require additional, costly purification steps. google.comgoogle.com

Advanced Analytical Methodologies for Detection and Quantification of Montelukast Methylstyrene

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the precise structure of Montelukast (B128269) methylstyrene. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign every proton and carbon in the molecule, confirming the presence of the methylstyrene moiety and its position on the phenylpropyl side chain.

For stereochemical assignment, ¹H NMR in conjunction with chiral solvating agents (CSAs) can be utilized. nih.gov While specific studies on Montelukast methylstyrene are not detailed, the methodology applied to the parent drug, Montelukast, is directly applicable. For instance, agents like (-)-cinchonidine can form diastereomeric complexes with the chiral center of the molecule, leading to separate, distinguishable signals in the ¹H NMR spectrum for the R- and S-enantiomers. nih.gov This allows for the confirmation of the desired (R)-configuration at the chiral carbon and the quantification of any unwanted S-enantiomer. nih.gov Comparative analysis of NMR data between Montelukast and the impurity is crucial for definitive identification. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties (Note: Data is illustrative, based on the known structure and typical chemical shifts, drawing parallels from Montelukast spectral data. rsc.org)

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|---|

| Methylstyrene | ¹H | ~5.0-5.4 (vinyl H), ~2.1 (methyl H) | Signals corresponding to the C=CH₂ and allylic methyl protons, absent in Montelukast. |

| ¹³C | ~140-145 (quaternary C), ~115 (vinyl C), ~22 (methyl C) | Characteristic shifts for a vinylic group, replacing the carbinol carbon (~72 ppm) of Montelukast. | |

| Quinoline (B57606) Vinyl | ¹H | ~7.5-8.5 | Protons on the quinoline ring and the ethenyl bridge, forming a complex aromatic signal pattern. |

| ¹³C | ~125-158 | Aromatic and vinylic carbons of the chloroquinoline-ethenyl system, a major chromophore. | |

| Cyclopropyl (B3062369) Acetic Acid | ¹H | ~0.5 (cyclopropyl H), ~2.5 (methylene H), ~12.0 (acid H) | Distinctive upfield signals for cyclopropyl protons and the characteristic downfield acidic proton. |

| ¹³C | ~15-20 (cyclopropyl C), ~174 (carbonyl C) | Signals confirming the cyclopropylacetic acid side chain. | |

| Chiral Center | ¹H | ~4.1 (methine H) | Proton at the stereocenter, coupled to adjacent methylene (B1212753) groups. Its enantiotopic environment is probed by CSAs. |

| ¹³C | ~45-50 (methine C) | Carbon at the chiral center, attached to the sulfur atom and two different phenylpropyl chains. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can confirm the molecular formula, C₃₅H₃₄ClNO₂S. nih.gov The calculated monoisotopic mass of this compound is 567.1998782 Da. nih.gov In positive ion mode using electrospray ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 568.2.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which serves as a molecular fingerprint to confirm the identity. rsc.org The [M+H]⁺ ion is selected and fragmented, and the resulting daughter ions provide structural information. The fragmentation pathway would be expected to show characteristic losses related to the side chains, such as the cleavage of the C-S bond and fragmentation of the quinoline moiety, similar to the parent drug. rsc.org

Table 2: Predicted MS and MS/MS Fragmentation Data for this compound (Note: Based on the structure and known fragmentation patterns of Montelukast. rsc.org)

| Ion | Predicted m/z | Proposed Structure/Loss |

|---|---|---|

| [M+H]⁺ | ~568.2 | Protonated parent molecule of this compound. |

| Daughter Ion 1 | ~480.2 | Loss of the cyclopropylacetic acid moiety via cleavage of the C-S bond. [M+H - C₅H₈O₂S]⁺ |

| Daughter Ion 2 | ~422.1 | Further fragmentation of the quinoline-containing portion. rsc.org |

| Daughter Ion 3 | ~278.1 | Fragment corresponding to the chloroquinoline vinyl portion. rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band) and C=O stretch, aromatic C-H and C=C stretches, the C-Cl bond, and the C-S bond. rsc.org Crucially, the spectrum would show peaks for the alkene C=C stretch of the methylstyrene group and lack the prominent O-H stretch of the tertiary alcohol found in Montelukast.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophores. The primary chromophore in this compound is the extensive conjugated system involving the (7-chloroquinolin-2-yl)ethenyl]phenyl group. nih.gov Therefore, its UV absorption profile is expected to be very similar to that of Montelukast. As seen in various HPLC methods for the parent drug, strong absorbance is typically observed at multiple wavelengths, including approximately 222 nm, 250 nm, and 285 nm, depending on the solvent system. researchgate.netnih.govimpactfactor.org

Chromatographic Separation Techniques

Chromatographic techniques, particularly HPLC, are the primary methods for separating this compound from the parent drug and other process-related impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Montelukast and its impurities. rjptonline.orgijpsonline.com A well-developed HPLC method must be able to resolve this compound from Montelukast and other impurities, such as the S-enantiomer and sulfoxide (B87167) impurity. rsc.orgscirp.org Method development involves optimizing chromatographic conditions to achieve adequate separation, and method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.govijpsonline.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov One study noted a non-polar impurity at a relative retention time (RRT) of ~1.53, which is consistent with the expected chromatographic behavior of this compound, as it is more non-polar than the parent drug. rsc.org

The success of the HPLC separation hinges on the careful selection and optimization of the stationary and mobile phases.

Stationary Phase Selection : The most common choice for separating Montelukast and its impurities is a C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention. nih.govijpsonline.com Other phases like C8 (octylsilane) or Phenyl-Hexyl have also been used. researchgate.netiajps.com A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the numerous aromatic rings in the analyte and impurity structures. iajps.com

Mobile Phase Optimization : The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifier : Acetonitrile is frequently used, often in combination with methanol, due to its strong elution strength and low UV cutoff. nih.govresearchgate.net

Aqueous Phase and pH Control : The aqueous phase is usually a buffer, such as an acetate (B1210297) or phosphate (B84403) buffer, to control the pH. researchgate.netnih.gov The pH is a critical parameter as this compound contains a carboxylic acid group. Maintaining a pH where the acid is in a consistent ionization state (e.g., pH 3 to keep it protonated or pH 6.3 to keep it deprotonated) is essential for sharp, reproducible peaks. nih.govrjptonline.org

Elution Mode : Both isocratic and gradient elution methods have been developed. Isocratic methods use a constant mobile phase composition, which is simpler but may not resolve all impurities effectively. nih.govrjptonline.org Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more strongly retained, non-polar impurities like this compound while ensuring good separation from the main peak. iajps.com

Table 3: Examples of HPLC Conditions Used for Montelukast and Impurity Analysis

| Stationary Phase | Mobile Phase | Detection (nm) | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| Sunfire C18 (250x4.6 mm, 5 µm) | Acetonitrile : 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | 285 | 1.5 | nih.govijpsonline.com |

| Lichrocart C18 (250x4.6 mm, 5µm) | Methanol : Water (pH 3 with H₃PO₄) (80:20 v/v) | 268 | 1.0 | rjptonline.org |

| Phenomenex C8 (250x4.6 mm, 5 µm) | Acetonitrile : Acetate Buffer (pH 3) (65:35 v/v) | 222 | 1.0 | researchgate.net |

| Kinetex, Phenyl-Hexyl (150x4.6 mm, 5µm) | Gradient: A) Water/TFA; B) ACN/Methanol/TFA | 230 | 1.2 | iajps.com |

Compound Reference Table

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Development of Stability-Indicating Methods

The development of stability-indicating analytical methods is fundamental to pharmaceutical quality control. These methods are designed to separate the drug substance from its potential degradation products and process-related impurities, demonstrating the stability of the drug under various environmental conditions. researchgate.netnih.gov For montelukast, stability-indicating high-performance liquid chromatography (HPLC) methods have been extensively developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netiosrjournals.org

The stability-indicating nature of a method is confirmed through forced degradation studies. nih.gov In these studies, montelukast is subjected to a range of stress conditions, including:

Acid hydrolysis (e.g., 1 M HCl) nih.gov

Base hydrolysis (e.g., 1 M NaOH) nih.gov

Oxidative degradation (e.g., 3% H₂O₂) nih.gov

Thermal degradation (e.g., dry heat at 105°C) nih.gov

Photodegradation (e.g., exposure to UV-Vis light) nih.govresearchgate.net

A robust stability-indicating method must be able to resolve the main montelukast peak from all impurities and degradation products formed under these stress conditions, including the methylstyrene impurity. wisdomlib.orgiajps.com The mass balance is calculated to ensure that the decrease in the drug's assay value corresponds to the increase in the amount of degradation products, proving the method's capability to detect all relevant species. researchgate.net Research has led to the development of reversed-phase HPLC (RP-HPLC) methods that effectively separate montelukast from its known impurities, including the sulfoxide and methylstyrene variants. nih.govwisdomlib.org These validated methods are deemed suitable for routine quality control and stability analysis of montelukast in both bulk drug substance and finished pharmaceutical formulations. iosrjournals.orgscispace.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While montelukast itself is not sufficiently volatile for direct GC analysis, the technique is crucial for monitoring volatile impurities that may arise during its synthesis. These can include residual solvents or volatile derivatives and precursors.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to liquid chromatography for separations that are challenging to achieve with conventional methods. SFC, which often uses supercritical carbon dioxide as the primary mobile phase, is a form of normal-phase chromatography known for its high efficiency and speed. scirp.org It is particularly effective for the analysis and purification of thermally labile molecules and for chiral separations. scirp.org

In the analysis of montelukast, SFC has been successfully applied to several challenging separation problems:

Purification of Montelukast Acid: Patents describe the use of SFC to purify crude montelukast acid, efficiently removing various process-related impurities. google.comepo.org This application can achieve a significant increase in chromatographic purity, for example, from approximately 80% to over 99.5% in a single step. epo.org

Chiral Separations: Montelukast possesses a chiral center, making the control of its enantiomeric purity essential. SFC methods have been developed and validated for the separation and quantification of the montelukast (R)-enantiomer from its unwanted (S)-enantiomer. scirp.orgresearchgate.net These methods often utilize chiral stationary phases, such as amylose-based columns, and demonstrate high resolution and precision. scirp.orgresearchgate.net

The successful application of SFC for both purification and enantiomeric purity analysis highlights its utility in resolving complex mixtures that may contain the this compound impurity alongside other structurally similar compounds. sci-hub.se

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. scispace.comrsc.orgnih.gov They provide not only quantitative data but also structural information, which is critical for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive tools for the identification and structural elucidation of impurities in pharmaceuticals. shimadzu.comtapi.com While HPLC with UV detection can separate impurities, it cannot identify them without reference standards. LC-MS overcomes this limitation by providing the molecular weight of the eluted compounds. globalresearchonline.net

During the development and routine analysis of montelukast, LC-MS is employed to:

Identify Unknown Peaks: When an unknown impurity is detected in an HPLC chromatogram, LC-MS is used to determine its mass-to-charge ratio (m/z). rsc.orgwiley.com This mass information is the first step in proposing a chemical structure.

Characterize Degradation Products: Following forced degradation studies, LC-MS is used to identify the newly formed degradation products. nih.govresearchgate.net

Confirm Known Impurities: The technique is used to confirm the identity of known impurities, such as montelukast sulfoxide, methyl ketone, and the methylstyrene impurity, by matching their observed mass with their theoretical mass. iajps.comglobalresearchonline.netwiley.comlcms.cz

For example, studies have used LC-MS to analyze bulk montelukast samples and have successfully identified peaks corresponding to the methylstyrene impurity (m/z 568) among others. globalresearchonline.netwiley.com More advanced techniques like quadrupole time-of-flight (QTOF) LC-MS provide high-resolution mass data, allowing for the determination of the elemental composition of an impurity with high accuracy. lcms.cz

| Impurity Name | Observed Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|

| Montelukast Sulfoxide | 602.2 | wiley.comlcms.cz |

| This compound | 568.2 | globalresearchonline.netwiley.comlcms.cz |

| Montelukast Methyl Ketone | 570.2 | globalresearchonline.netwiley.comlcms.cz |

| Michael Adducts | 732.2 | globalresearchonline.netwiley.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice, offering exceptional sensitivity and specificity for trace-level analysis. wisdomlib.orgtapi.com Its primary role in montelukast quality control is to detect and quantify residual solvents and volatile, potentially genotoxic, process-related impurities that cannot be analyzed by LC. wisdomlib.org

A validated GC-MS method has been established for monitoring methyl iodide and methyl methanesulfonate (B1217627) in montelukast sodium. wisdomlib.org The method demonstrated a low limit of quantification (LOQ), confirming its suitability for ensuring these hazardous impurities are below the stringent safety thresholds required by regulatory agencies. wisdomlib.org The accuracy and precision of the method were confirmed, proving its effectiveness for routine quality control and ensuring product safety. wisdomlib.org

Method Validation Parameters and Regulatory Compliance in Analytical Chemistry

Any analytical method used for the quality control of a pharmaceutical product must be validated to ensure its performance is reliable, reproducible, and fit for its intended purpose. researchgate.netscispace.comnih.gov Method validation for montelukast impurity analysis is performed in strict accordance with ICH Q2(R1) guidelines. scispace.comnih.govscirp.org The validation process assesses a range of parameters to demonstrate the method's suitability.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. nih.govscirp.org For a stability-indicating method, this involves demonstrating that the analyte peak is resolved from all degradation product peaks. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov This is typically evaluated by calculating the correlation coefficient (R²) for a calibration curve, which should be close to 1.0. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is spiked into the sample and the percentage recovered is measured. nih.govscispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. researchgate.netnih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.orgnih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.orgnih.gov Impurities must be reported and controlled at levels above the LOQ.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). scispace.com This provides an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.995 | nih.gov |

| Accuracy (% Recovery) | Typically between 85% and 115% | nih.govscispace.com |

| Precision (RSD %) | Relative Standard Deviation (RSD) should be low (e.g., < 10% for impurities) | scispace.com |

| Limit of Detection (LOD) | 0.015 - 0.21 µg/mL (Varies by method and impurity) | researchgate.netnih.goviosrjournals.org |

| Limit of Quantification (LOQ) | 0.03 - 0.64 µg/mL (Varies by method and impurity) | researchgate.netnih.goviosrjournals.org |

| Specificity / Resolution | Baseline resolution (>1.5) between adjacent peaks | researchgate.net |

Specificity, Linearity, Accuracy, Precision, and Robustness Studies

The validation of analytical methods is crucial to ensure the reliability and quality of data in the pharmaceutical industry. For this compound, an impurity of Montelukast, rigorous validation studies are performed to guarantee that the methods used for its detection and quantification are suitable for their intended purpose. semanticscholar.orgscispace.com These validation parameters, including specificity, linearity, accuracy, precision, and robustness, are assessed in accordance with guidelines from the International Conference on Harmonisation (ICH). semanticscholar.orgwisdomlib.org

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. asianpubs.org In the analysis of this compound, specificity is demonstrated by showing that the analytical method can separate the this compound peak from those of Montelukast and other related impurities. researchgate.netresearchgate.net Chromatographic methods, like High-Performance Liquid Chromatography (HPLC), are often employed, and specificity is confirmed by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. nih.goviajps.com The separation of this compound from other known impurities like sulfoxide, cis-isomer, and Michael adducts is a key aspect of demonstrating specificity. iajps.comnih.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The linearity of a method for quantifying this compound is typically evaluated by analyzing a series of diluted solutions of known concentrations. semanticscholar.org The results are then plotted as peak area versus concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates a strong linear relationship. wisdomlib.orgresearchgate.net

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added (spiked) into a sample matrix at different concentration levels. semanticscholar.org The percentage of the analyte recovered is then calculated. High recovery percentages, generally within the range of 80-120%, demonstrate the accuracy of the method. semanticscholar.orgnih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govscirp.org Low %RSD values, typically not more than 2.0%, indicate a high degree of precision. scirp.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in the mobile phase composition, flow rate, or column temperature. researchgate.netnih.gov The method is considered robust if the results remain consistent despite these minor changes. semanticscholar.org

The following table summarizes findings from various studies on the validation of analytical methods for Montelukast and its impurities, including this compound.

Table 1: Summary of Validation Parameters for Montelukast Impurities

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | R² values for Montelukast and its impurities are consistently reported to be > 0.99. For instance, one study found R² > 0.999 for Montelukast and Desloratadine, while another reported > 0.997 for Montelukast and its eight known impurities. | nih.govscirp.org |

| Accuracy (% Recovery) | Recovery percentages for Montelukast impurities generally fall within 85.5% to 107.0%. Another study showed recoveries between 94% and 108% for known impurities. | researchgate.netnih.gov |

| Precision (% RSD) | The %RSD for the precision of related substance methods is typically below 10.0%. For method precision, %RSD values are often found to be less than 2.0. | researchgate.netscirp.org |

Chemical Stability and Degradation Pathways of Montelukast Methylstyrene

Forced Degradation Studies and Stress Condition Analysis

Detailed research findings on the impact of various stress conditions on Montelukast (B128269) Methylstyrene are not available. This includes:

Impact of pH (Acidic and Basic Conditions)

There are no specific studies detailing the degradation of Montelukast Methylstyrene in acidic or basic media.

Influence of Light Exposure (Photolytic Degradation)

Information regarding the susceptibility of this compound to photolytic degradation is not present in the reviewed literature.

Effects of Elevated Temperature and Humidity (Thermal Degradation)

Specific data on the thermal degradation of this compound, including its behavior under elevated temperature and humidity, has not been reported.

Susceptibility to Oxidative Conditions

There is a lack of published data on the oxidative degradation of this compound.

Identification and Characterization of Secondary Degradation Products

As no forced degradation studies on this compound have been found, there is no information available regarding the identification and characterization of any potential secondary degradation products.

Elucidation of Degradation Mechanisms and Kinetic Studies

The absence of degradation studies means that the mechanisms by which this compound might degrade, and the kinetics of these potential degradation pathways, have not been elucidated.

Strategies for Control and Mitigation of Montelukast Methylstyrene in Pharmaceutical Processes

Process Chemistry Approaches for Impurity Minimization

The formation of Montelukast (B128269) methylstyrene is intricately linked to the synthetic route of Montelukast. rroij.comnewdrugapprovals.org Therefore, the primary strategy for its control lies in the careful design and optimization of the manufacturing process.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of Montelukast often involves a key substitution reaction where a mesylate intermediate reacts with 1-(mercaptomethyl)cyclopropyl]acetic acid or its derivatives. bohrium.comsciforum.net The formation of the methylstyrene impurity can be influenced by several factors during this and subsequent steps.

Key optimization strategies include:

Base Selection: The choice and stoichiometry of the base used in the coupling reaction are critical. While strong bases like n-butyl lithium are effective, they can also promote side reactions, including the formation of the styrene (B11656) impurity. newdrugapprovals.org Alternative, milder bases or precise control over the amount of strong base can minimize this side reaction.

Solvent Systems: The selection of an appropriate solvent or solvent mixture can influence reaction selectivity and impurity profiles. For instance, the use of polyethers, such as PEG-600 or crown ethers, has been shown to increase the selectivity of the key substitution step, thereby reducing the formation of unwanted by-products. bohrium.com

Temperature Control: Maintaining optimal reaction temperatures is crucial. Deviations can lead to increased rates of side reactions, including the dehydration of a tertiary alcohol intermediate that leads to the formation of the methylstyrene impurity. rroij.com

pH Control: Acidic conditions can promote the formation of the methylstyrene impurity. google.com Therefore, maintaining the pH in an alkaline range, typically between 8 and 12, during certain processing steps is critical to minimize its formation. google.com

Table 1: Impact of Process Parameters on Montelukast Methylstyrene Formation

| Parameter | Condition to Minimize Impurity | Rationale |

| Base | Use of milder bases; precise stoichiometric control of strong bases. | Reduces the likelihood of side reactions leading to impurity formation. newdrugapprovals.org |

| Solvent | Employment of selectivity-enhancing solvents like polyethers. | Improves the yield of the desired product over impurities. bohrium.com |

| Temperature | Strict adherence to optimized temperature profiles. | Prevents temperature-induced side reactions and degradation. rroij.com |

| pH | Maintenance of alkaline conditions (pH 8-12) where applicable. | Inhibits acid-catalyzed dehydration that forms the styrene impurity. google.com |

Purification Techniques for Crude Montelukast to Reduce Impurity Levels

Even with optimized reaction conditions, some level of this compound may be present in the crude drug substance. Consequently, robust purification methods are essential.

Common purification strategies include:

Crystallization: This is a fundamental technique for purifying crude Montelukast. The choice of solvent is paramount, as different impurities have varying solubilities. A Chinese patent describes a method of dissolving Montelukast solids in an ethanol-water solution, followed by cooling and crystallization to effectively reduce the methylstyrene impurity (referred to as impurity B). google.com For example, in one instance, dissolving 10g of Montelukast solid containing 0.297% of the methylstyrene impurity in tetrahydrofuran, followed by cooling and crystallization, reduced the impurity level to 0.260%. google.com

Salt Formation: Purification via the formation of amine salts is a widely used method. newdrugapprovals.org Montelukast acid is reacted with an amine, such as dicyclohexylamine (B1670486) or isopropylamine, to form a crystalline salt that can be easily separated and purified. newdrugapprovals.orgbohrium.com This process can be effective in removing various impurities, although the methylstyrene impurity can sometimes be challenging to remove completely by this method alone. newdrugapprovals.org Subsequent recrystallization of the amine salt may be necessary. googleapis.com

Chromatographic Methods: For impurities that are difficult to remove by crystallization, chromatographic techniques can be employed. This can include column chromatography on silica (B1680970) gel or more advanced techniques like supercritical fluid chromatography. googleapis.com A patent application also describes the use of a simulated moving bed (SMB) process for the purification of Montelukast, which can effectively separate it from impurities including the styrenic impurity. google.com

Washing and Extraction: A patented process describes the purification of Montelukast by washing an aqueous phase containing the crude drug in salt form with an organic solvent at a specific pH range (12.0 to 13.5). patsnap.com This is followed by further washes at a lower pH (8.5 to 10.0) to remove different impurities before recovering the purified Montelukast. patsnap.com

Table 2: Comparative Efficacy of Solvents in Reducing this compound (Impurity B) via Crystallization

| Solvent | Initial Impurity B (%) | Final Impurity B (%) | Yield (%) |

| Ethyl Acetate (B1210297) | 0.297 | 0.292 | 41.2 |

| Dichloromethane | 0.297 | 0.257 | 34.5 |

| Tetrahydrofuran | 0.297 | 0.260 | 47.5 |

| Chloroform | 0.297 | 0.303 | 36.7 |

| Toluene | 0.297 | 0.296 | 72.1 |

| Acetonitrile | 0.297 | 0.308 | 52.3 |

| Diethyl Ether (slurry) | 0.297 | 0.365 | 95.8 |

Data adapted from a Chinese patent (CN105646344A) illustrating the impact of different solvents on the level of this compound impurity. google.com

Formulation Strategies to Enhance Stability

While this compound is primarily a process impurity, the stability of the final drug product is crucial to prevent the degradation of Montelukast, which could potentially lead to the formation of other impurities. nih.gov Strategies to enhance the physico-chemical stability of Montelukast indirectly contribute to maintaining its purity profile. nih.govresearchgate.net

Approaches to enhance stability include:

pH Control in Formulations: Montelukast is known to be more stable under alkaline conditions. rjpdft.comnih.gov Therefore, the inclusion of alkalizing agents, such as sodium citrate, in the formulation can help maintain a favorable pH microenvironment and enhance stability. nih.gov

Use of Stabilizers and Cryoprotectants: In liquid or lyophilized formulations, stabilizers are often employed. rjpdft.comgoogle.com For instance, lyophilization (freeze-drying) has been utilized to create stable sublingual tablets of Montelukast sodium, a process that can involve cryoprotectants. rjpdft.com

Encapsulation and Complexation: Advanced drug delivery strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes, can protect the drug from degradation and enhance its stability. nih.govresearchgate.net

Packaging: Appropriate packaging, such as ALU/ALU blisters, can protect the drug from light and moisture, which are known to cause degradation. researchgate.net

Role of Pharmacopeial Standards (USP, EP) in Impurity Control and Acceptable Limits

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), play a critical role in setting the standards for drug quality and purity. ontosight.ai They establish official monographs for drug substances and products, which include specific tests and acceptance criteria for impurities.

Identification and Naming: this compound is recognized as a specified impurity in major pharmacopeias. It is referred to as "Montelukast sodium specified impurity B" in the European Pharmacopoeia and as "this compound" or "Montelukast USP Related Compound F" by the USP. ontosight.aisynzeal.comglppharmastandards.com

Setting Acceptance Criteria: The pharmacopeial monographs for Montelukast Sodium and its dosage forms define the maximum allowable limits for this compound and other impurities. uspnf.comuspnf.com These limits are established based on toxicological data and the manufacturing process capabilities to ensure that the drug is safe for patient use. The Indian Pharmacopeia, for example, specifies acceptable limits for total and individual impurities in Montelukast formulations. jddtonline.info

Reference Standards: The USP and other bodies provide official reference standards for this compound. usp.org These highly characterized materials are used by pharmaceutical manufacturers and regulatory laboratories to accurately identify and quantify the impurity in their samples, ensuring the reliability and consistency of analytical results. glppharmastandards.com

Analytical Methods: The pharmacopeias also detail the official analytical procedures, typically High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Montelukast and its impurities. nih.gov These methods are validated to be suitable for their intended purpose and ensure that different laboratories can obtain comparable results.

By enforcing these standards, pharmacopeias ensure that all manufacturers of Montelukast products adhere to the same stringent quality requirements, thereby controlling the levels of impurities like this compound in the final marketed products. uspnf.com

Theoretical and Computational Chemistry Studies of Montelukast Methylstyrene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Currently, there is a notable absence of published research specifically detailing quantum chemical calculations of the electronic structure and molecular geometry of Montelukast (B128269) methylstyrene. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating the fundamental chemical characteristics of a molecule.

Prediction of Spectroscopic Properties to Aid Experimental Identification

The experimental identification and quantification of Montelukast methylstyrene are typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). globalresearchonline.netresearchgate.netshimadzu.com However, the prediction of spectroscopic properties through computational methods can significantly aid in the unambiguous structural confirmation of such impurities.

While specific predicted spectroscopic data for this compound are not found in the current literature, computational chemistry offers powerful tools for this purpose. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, which is characterized by the wavelengths of maximum absorption (λmax). Similarly, calculations based on DFT can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Although experimental mass spectrometry data confirms the molecular weight of this compound to be 568.2 g/mol , detailed experimental and predicted NMR and IR data are not publicly available. nih.gov The availability of such predicted spectra would be a valuable resource for analytical chemists, providing a reference for the identification and characterization of this impurity.

Computational Modeling of Formation and Degradation Pathways and Intermediates

This compound is recognized as a degradation product of Montelukast, formed via a dehydration reaction. google.com This transformation involves the elimination of a water molecule from the tertiary alcohol group of Montelukast, leading to the formation of a double bond and the characteristic methylstyrene moiety.

While detailed computational modeling of this specific formation pathway is not extensively documented, studies on the degradation of Montelukast have postulated mechanisms for the formation of various degradation products based on mass spectrometric data. nih.gov A computational investigation into the dehydration of Montelukast to form this compound would likely involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structure and the calculation of the activation energy, providing a deeper understanding of the reaction kinetics.

Such computational models could also explore potential further degradation pathways of this compound itself, identifying possible intermediates and final products under various conditions. This information would be instrumental in developing strategies to minimize the formation of this impurity during the manufacturing and storage of Montelukast.

Stereochemical Considerations and Isomeric Analysis

Montelukast is a chiral molecule, possessing a stereocenter with an (R)-configuration in the active pharmaceutical ingredient. Consequently, its impurities, including this compound, can also exhibit stereoisomerism. The IUPAC name for this compound is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid, which specifies the (R)-configuration at the chiral center and the (E)-configuration of the vinyl group. nih.gov

A comprehensive stereochemical analysis using computational methods would involve the study of all possible stereoisomers of this compound. This would include the (S)-enantiomer and any potential diastereomers arising from the cis/trans isomerism of the double bond. Computational techniques could be employed to calculate the relative energies of these isomers, predicting their thermodynamic stability.

Furthermore, computational methods can predict chiroptical properties such as the electronic circular dichroism (ECD) spectrum, which can be a powerful tool for the experimental determination of the absolute configuration of chiral molecules. While experimental methods like enantioselective chromatography are used to control the stereochemical purity of Montelukast, computational analysis would provide a valuable theoretical framework for understanding the properties and behavior of its stereoisomeric impurities.

Future Directions in Academic Research on Montelukast Methylstyrene

Development of Novel Green Chemistry Synthetic Methodologies for Impurity Control

Future research will prioritize the development of green synthetic routes that inherently minimize or eliminate the formation of Montelukast (B128269) methylstyrene. Current synthetic processes, while optimized, can still lead to the generation of this and other impurities through side reactions or degradation. unr.edu.arpharmtech.com Innovations in Montelukast synthesis have already begun to incorporate greener approaches, such as streamlining the number of steps and improving yields. utah.ae

The academic focus will likely shift towards several key green chemistry principles:

Biocatalysis : The use of enzymes, such as engineered alcohol dehydrogenases, has already been applied in the synthesis of key Montelukast intermediates to achieve high stereoselectivity under mild conditions. rsc.orgmdpi.com Future work could explore enzymes that can perform the critical coupling steps while being intolerant to the substrate conformations that lead to the dehydration reaction responsible for Montelukast methylstyrene formation.

Hazardous Reagent Substitution : Research continues to evolve manufacturing processes away from hazardous reagents. rsc.org Future methodologies will likely focus on replacing strong acids or dehydrating agents, which can promote the formation of the methylstyrene impurity, with more benign alternatives.

Atom Economy and Solvent Reduction : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product and utilize greener solvents (like water or supercritical fluids) or even solvent-free conditions can reduce waste and side reactions. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Impurity Control

| Feature | Traditional Synthetic Approach | Future Green Chemistry Approach |

|---|---|---|

| Catalysis | Heavy metal catalysts, strong chemical reagents. rsc.org | Biocatalysis (e.g., engineered enzymes), recyclable metal catalysts. rsc.orgmdpi.com |

| Reaction Conditions | Harsh temperatures, use of strong acids that can promote dehydration. rroij.com | Mild, ambient temperatures and pressures, neutral pH conditions. mdpi.com |

| Solvents | Use of volatile and potentially hazardous organic solvents. | Use of water, ionic liquids, supercritical fluids, or solvent-free reactions. mdpi.com |

| Impurity Profile | Higher potential for dehydration and other side-reactions leading to impurities like methylstyrene. rroij.com | Designed to be highly selective, minimizing or eliminating the pathway for methylstyrene formation. |

Application of Advanced Analytical Technologies for Ultra-Trace Level Detection

To ensure pharmaceutical product safety, regulatory guidelines require the strict control of impurities, with particularly low limits for those that are potentially genotoxic. ijpsonline.com Future academic research will be crucial in developing analytical methods capable of detecting this compound at ultra-trace levels, far below the standard 0.10% threshold for unknown impurities.

The next generation of analytical technologies will likely focus on:

Enhanced Mass Spectrometry Techniques : While liquid chromatography-mass spectrometry (LC-MS) is a standard for impurity identification, future research will aim to push detection limits lower. shimadzu.comglobalresearchonline.net The development of novel LC-MS/MS methods with high-resolution mass spectrometry (HRMS) can offer greater specificity and sensitivity, moving from the parts-per-billion (ppb) to the parts-per-trillion (ppt) range. ijpsonline.comqbdgroup.com

Hyphenated Chromatographic Techniques : Combining different chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can provide superior separation of complex impurity profiles, allowing for the accurate quantification of trace-level compounds like this compound that might co-elute with other impurities in standard HPLC methods.

Novel Spectroscopic Methods : Investigating the utility of other spectroscopic techniques for solid-state characterization could provide new ways to detect impurities without destructive testing.

Table 2: Advanced Analytical Technologies for Impurity Detection

| Technology | Principle | Future Application for this compound |

|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio, offering high sensitivity and specificity. ijpsonline.comscilit.com | Development of methods with sub-ppb detection limits to quantify potential genotoxic risk. |

| ICP-MS | Detects elemental impurities at ultra-trace levels (ppt range). qbdgroup.comapacsci.com | While not for organic impurities, it is part of a comprehensive impurity control strategy for catalysts used in synthesis. qbdgroup.com |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, enabling definitive identification of unknown compounds and structural elucidation. | Used to confirm the identity of new, even lower-level by-products in novel synthetic routes. |

| 2D-Liquid Chromatography (2D-LC) | Employs two independent separation mechanisms to resolve highly complex mixtures. | Resolving this compound from structurally similar isomers or degradation products that interfere with quantification. |

Comprehensive Mechanistic Studies of Complex Formation Pathways

A fundamental understanding of how and why this compound forms is essential for its prevention. Impurities can arise from a variety of pathways, including side reactions, degradation of the drug substance, or reactions involving intermediates. unr.edu.arsenieer.com The formation of this compound is understood to be a dehydration product. rroij.com However, detailed mechanistic studies are needed to fully map the reaction landscape.

Future academic research in this area should include:

Kinetic Studies : Investigating the rate of formation of this compound under various process conditions (e.g., temperature, pH, catalyst concentration, solvent polarity). This data is vital for building predictive models.

Computational Modeling : Using density functional theory (DFT) and other computational tools to model the reaction pathway. This can help identify transition states, calculate activation energies, and visualize the electronic factors that favor the dehydration reaction over the desired synthetic step.

Isotope Labeling Studies : Employing isotopically labeled starting materials or reagents to trace the exact atomic origins within the impurity, confirming the proposed mechanism and potentially uncovering alternative or competing pathways.

Table 3: Research Areas for Mechanistic Understanding of Formation

| Research Area | Objective | Expected Outcome |

|---|---|---|

| Reaction Kinetics | Determine the rate of impurity formation as a function of process parameters. | A mathematical model to predict and control the rate of this compound formation. |

| Computational Chemistry | Elucidate the lowest energy pathway for the dehydration reaction. | Identification of key intermediates and transition states, providing targets for synthetic intervention. |

| Forced Degradation Studies | Intentionally stress the drug substance under harsh conditions (acid, base, light, heat) to identify all potential degradation products. researchgate.net | A complete map of the degradation landscape, confirming the conditions that specifically lead to the methylstyrene impurity. |

| Isotope Labeling | Track specific atoms through the reaction sequence to confirm the formation mechanism. | Unambiguous validation of the dehydration pathway and ruling out other potential mechanisms. |

Integration with Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes to ensure final product quality. nih.gov The application of PAT is a significant future direction for controlling impurities like this compound. Instead of relying solely on end-product testing, PAT enables real-time monitoring and adjustments. americanpharmaceuticalreview.com

Future research will focus on adapting and implementing PAT tools for the Montelukast synthesis process:

In-line Spectroscopy : Developing robust calibrations for in-line spectroscopic tools like Raman and Near-Infrared (NIR) spectroscopy. These probes can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, the main product, and key impurities in real-time. Raman spectroscopy has already been identified as a potential PAT tool for Montelukast analysis. researchgate.net

Real-Time Feedback Control : Integrating the data from PAT analyzers with automated control systems. If the concentration of this compound begins to rise, the system could automatically adjust parameters like temperature or reagent addition rate to bring the process back into the desired state.

Chemometric Modeling : Creating sophisticated chemometric models that can correlate spectroscopic data with specific impurity concentrations, enabling accurate and instantaneous predictions of product quality during the manufacturing run.

Table 4: PAT Tools for Real-Time Monitoring and Control

| PAT Tool | Measurement Principle | Application for this compound Control |

|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic light scattering. researchgate.net | In-line monitoring of the disappearance of the tertiary alcohol group and the appearance of the methylstyrene double bond. |

| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | Real-time tracking of concentrations of multiple components in the reaction mixture to ensure the process remains within its design space. americanpharmaceuticalreview.com |

| On-line Mass Spectrometry (MS) | Directly samples and analyzes the reaction mixture for molecular weight information. americanpharmaceuticalreview.com | Rapid, highly selective detection of impurity formation, triggering alerts or automated control actions. |

| Focused Beam Reflectance Measurement (FBRM) | Measures particle size and distribution in real-time. | While not directly measuring the impurity, it can control crystallization steps which are critical for purifying the final API. americanpharmaceuticalreview.com |

Q & A

Basic Research Questions

Q. How can researchers design in vivo experiments to evaluate the anti-inflammatory efficacy of montelukast methylstyrene in preclinical models?

- Methodological Answer : Utilize rodent models (e.g., prostate inflammation or indomethacin-induced gastric ulcer models) to assess reductions in inflammatory markers (e.g., TNF-α, IL-6) and histological improvements. Standardize dosing regimens based on prior montelukast studies (e.g., 10 mg/kg/day in rats) and include positive/negative controls (e.g., lansoprazole for gastric lesions). Ensure characterization of compound purity (>95% by HPLC) and stability under experimental conditions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound during synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, particularly the methylstyrene moiety. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and compare retention times against reference standards. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How should conflicting data on montelukast-associated neuropsychiatric events be addressed in safety studies?

- Methodological Answer : Retrospective case-control studies (e.g., Glockler-Lauf 2019 vs. Ali 2015) may yield contradictory results due to confounding variables (e.g., comorbidities, polypharmacy). Mitigate bias by conducting prospective cohort studies with standardized psychiatric assessments (e.g., DSM-5 criteria) and adjusting for covariates via multivariate regression. Consider dose-response relationships and genetic polymorphisms in leukotriene pathways .

Advanced Research Questions

Q. What statistical approaches are optimal for reconciling contradictory findings in this compound’s pharmacokinetic interactions?

- Methodological Answer : For CYP enzyme-mediated interactions (e.g., CYP2C8/9 inhibition by gemfibrozil), use nonlinear mixed-effects modeling (NONMEM) to quantify exposure changes. Apply Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by sample size and quality. Sensitivity analyses should exclude outliers and adjust for study design (e.g., retrospective vs. randomized controlled trials) .

Q. How can computational modeling predict this compound’s thermal degradation kinetics in polymer matrices?

- Methodological Answer : Apply the zeroth-moment method to calculate molar concentrations from gel permeation chromatography (GPC) data, accounting for peak overlap (e.g., α-methylstyrene and toluene). Validate degradation models (e.g., Arrhenius equations) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Use numerical integration (e.g., Simpson’s rule) to resolve partial peak areas .

Q. What mechanistic studies are needed to elucidate this compound’s role in reducing dengue-related mortality?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of patient-derived immune cells to identify leukotriene receptor (CysLT1) modulation pathways. Validate findings with in vitro assays (e.g., viral load reduction in DENV-infected macrophages). Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to correlate montelukast plasma levels with 30-day mortality rates in clinical cohorts .

Methodological Considerations for Data Presentation

- Tables : Include comparative data on this compound’s IC₅₀ values across cell lines, pharmacokinetic parameters (Cmax, AUC), and degradation rates at varying temperatures.

- Figures : Use scatter plots with error bars to illustrate dose-response relationships and forest plots for meta-analyses of neuropsychiatric risk .

Key Challenges and Recommendations

- Contradictory Data : Address heterogeneity in observational studies by harmonizing inclusion criteria and exposure metrics .

- Synthesis Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst ratios) in supplemental materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.